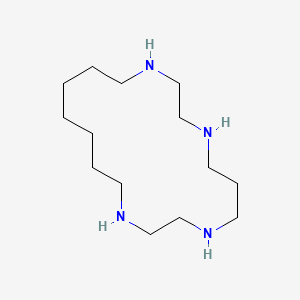
1,4,8,11-Tetraazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11-Tetraazacyclooctadecane is a macrocyclic compound with the molecular formula C14H32N4 It is a member of the azamacrocycle family, which are known for their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclooctadecane can be synthesized through several methods. One common approach involves the cyclization of linear tetraamines. For example, the bisacylation of an acyclic diamine to obtain a dichlorodiamide compound, followed by cyclization to form dioxocyclam, and finally reduction to yield this compound . Another method involves the tetratosylation of an acyclic tetraamine to obtain a tetratoluenesulfonamide compound, cyclization to form tetratosyl cyclam, and detosylation followed by basification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and solvent extraction .
Chemical Reactions Analysis
Types of Reactions: 1,4,8,11-Tetraazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert it into different reduced forms, which may have unique properties and applications.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, leading to the formation of derivatives with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,4,8,11-Tetraazacyclooctadecane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a chelating agent for metal ions in biochemical assays.
Mechanism of Action
The mechanism by which 1,4,8,11-Tetraazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. This property allows it to act as a chelating agent, binding to metal ions and stabilizing them in various chemical and biological processes. The molecular targets and pathways involved include metal ion coordination and stabilization, which are crucial in catalysis, biochemical assays, and drug delivery systems .
Comparison with Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Another azamacrocycle with a smaller ring size, known for forming stable metal complexes.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with different chemical properties and applications.
Uniqueness: 1,4,8,11-Tetraazacyclooctadecane is unique due to its larger ring size, which allows it to form more stable and diverse metal complexes compared to smaller azamacrocycles. This property makes it particularly valuable in applications requiring strong and stable metal coordination, such as catalysis and drug delivery.
Properties
CAS No. |
110005-78-2 |
|---|---|
Molecular Formula |
C14H32N4 |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
1,4,8,11-tetrazacyclooctadecane |
InChI |
InChI=1S/C14H32N4/c1-2-4-7-15-11-13-17-9-6-10-18-14-12-16-8-5-3-1/h15-18H,1-14H2 |
InChI Key |
DIYZWHWMTDVOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNCCNCCCNCCNCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



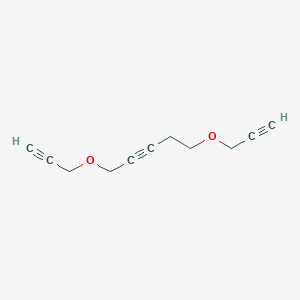
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
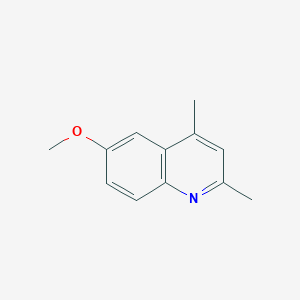
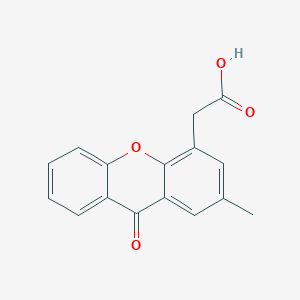
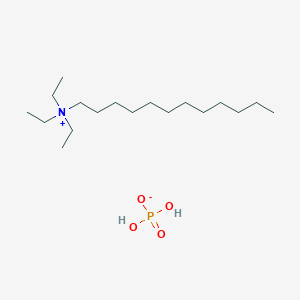
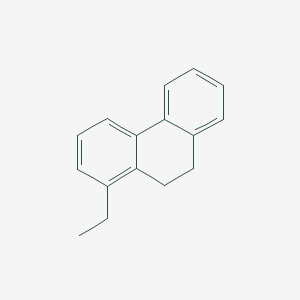
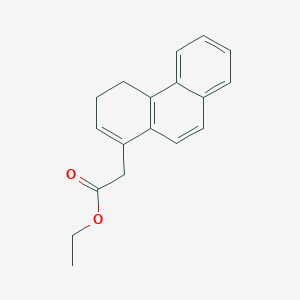

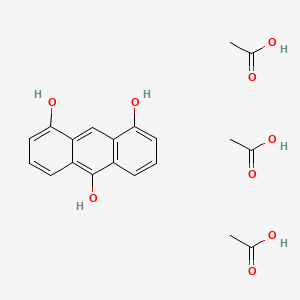
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
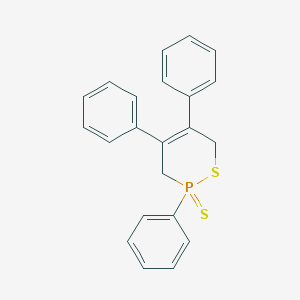
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
